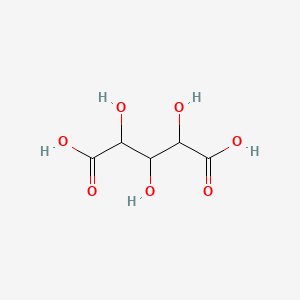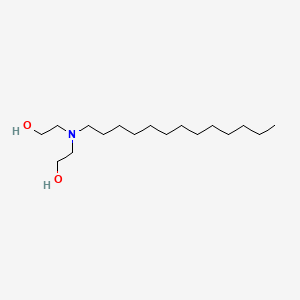
1-Phenylpentan-2-amine
Vue d'ensemble
Description
1-Phenylpentan-2-amine, also known as 1-PP, is an organic compound that belongs to the amphetamine class . It has a CAS Number of 63951-01-9 and a molecular weight of 163.26 . The IUPAC name for this compound is 1-benzylbutylamine .
Synthesis Analysis
The synthesis of amines like 1-Phenylpentan-2-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 1-Phenylpentan-2-amine is 1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 . This compound is a liquid at room temperature .Chemical Reactions Analysis
Amines, including 1-Phenylpentan-2-amine, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
1-Phenylpentan-2-amine is a liquid at room temperature . It has a boiling point of 247.9 °C at 760 mmHg and a theoretical density of 0.928 g/cm^3 .Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
1-phenylpentan-2-amine: serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, such as nucleophilic substitution and reductive amination, enabling chemists to construct a wide array of derivatives. These derivatives can be further modified to produce pharmaceuticals, agrochemicals, and other valuable organic compounds .
Medicinal Chemistry
In medicinal chemistry, 1-phenylpentan-2-amine is utilized to develop new therapeutic agents. Its amine group is a common motif in bioactive molecules, making it a prime candidate for the synthesis of receptor ligands, enzyme inhibitors, and potential anticancer agents. The compound’s ability to easily form bonds with other molecules contributes to its significance in drug design .
Materials Science
The compound finds applications in materials science due to its ability to act as a monomer in polymer synthesis. Polymers derived from 1-phenylpentan-2-amine can exhibit unique electronic, optical, and mechanical properties, making them suitable for use in organic electronics, photovoltaics, and as biomaterials .
Catalysis
1-phenylpentan-2-amine: can function as a ligand in catalysis, forming complexes with metals that catalyze various chemical reactions. This application is crucial in industrial processes where catalysts are employed to increase the efficiency and selectivity of chemical transformations .
Environmental Remediation
Amines like 1-phenylpentan-2-amine are being explored for their potential in environmental remediation. They can be used in processes such as carbon capture and the synthesis of green chemicals, contributing to the reduction of pollution and the development of sustainable technologies .
Analytical Chemistry
In analytical chemistry, derivatives of 1-phenylpentan-2-amine can be used as standards or reagents in various analytical techniques. These compounds help in the quantification and identification of substances within complex mixtures, playing a vital role in quality control and research settings .
Safety and Hazards
The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Propriétés
IUPAC Name |
1-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQDFOHLMAZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874246 | |
| Record name | A-PROPYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-aminopentane | |
CAS RN |
63951-01-9 | |
| Record name | Phenethylamine, alpha-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-PROPYL BENZENEETHANEAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





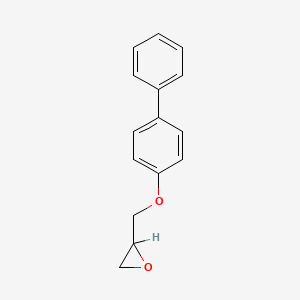
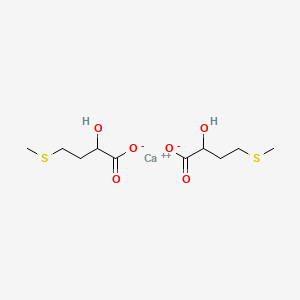
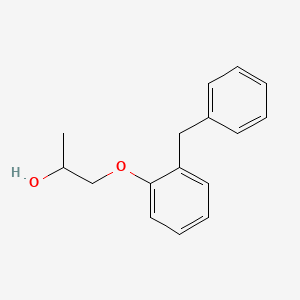

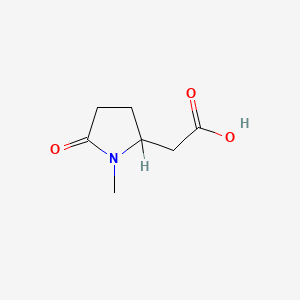
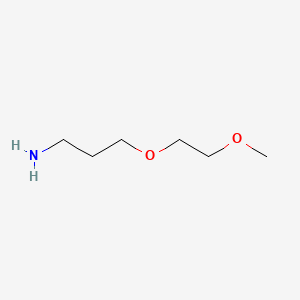
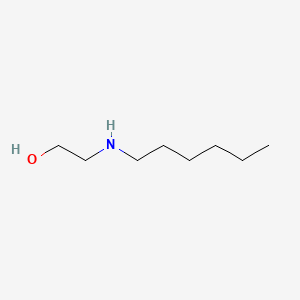
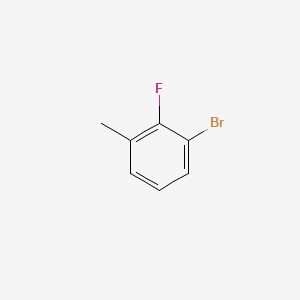
![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
